Product packaging for (+)-Echinopine A(Cat. No.:)

(+)-Echinopine A

Cat. No.: B1264185
M. Wt: 232.32 g/mol
InChI Key: XODFJJSIJDSDCR-OGMFBOKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Echinopine A is a novel sesquiterpenoid natural product isolated from the roots of Echinops spinosus . It is characterized by an unprecedented and complex tetracyclic [3.5.5.7] carbon skeleton, a framework that presents a significant and attractive challenge for synthetic organic chemistry . This scaffold features five contiguous stereogenic centers and a seven-membered ring that adopts a chair-like conformation . The primary research value of this compound lies in its role as a testing ground for innovative synthetic methodologies and strategies. Its unique architecture has motivated several research groups to develop creative routes for its construction, involving key steps such as intramolecular rhodium-catalyzed cyclopropanations, samarium diiodide-mediated ring closures, and cycloisomerization/intramolecular Diels-Alder cascades . The compound serves as a benchmark for evaluating the efficiency and stereocontrol of new synthetic sequences aimed at complex molecular frameworks. While the biosynthetic pathway is proposed to involve rearrangements from a guaiane-type precursor, no significant biological activities have been reported for echinopines to date, positioning them primarily as targets for methodological synthesis studies . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B1264185 (+)-Echinopine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-[(1R,2R,4R,7R,12R)-8-methylidene-2-tetracyclo[5.3.2.02,4.04,12]dodecanyl]acetic acid

InChI

InChI=1S/C15H20O2/c1-9-2-3-10-6-12-11(9)4-5-14(12)8-15(10,14)7-13(16)17/h10-12H,1-8H2,(H,16,17)/t10-,11+,12-,14-,15+/m1/s1

InChI Key

XODFJJSIJDSDCR-OGMFBOKVSA-N

Isomeric SMILES

C=C1CC[C@@H]2C[C@@H]3[C@H]1CC[C@]34[C@]2(C4)CC(=O)O

Canonical SMILES

C=C1CCC2CC3C1CCC34C2(C4)CC(=O)O

Synonyms

echinopine A

Origin of Product

United States

Structural Elucidation and Stereochemical Assignment of + Echinopine a

Spectroscopic Characterization and Initial Structural Hypotheses

The initial isolation of (+)-Echinopine A from natural sources was followed by a rigorous spectroscopic investigation to piece together its molecular framework. Techniques such as ¹H NMR and ¹³C NMR spectroscopy, along with two-dimensional NMR experiments like COSY, HSQC, and HMBC, provided crucial information about the connectivity of the atoms within the molecule. These analyses revealed a novel and highly complex tetracyclic system.

While detailed spectroscopic data from primary literature is essential for a complete picture, a summary of the key findings allowed researchers to propose a constitutional structure for this compound. The initial hypothesis, based on extensive spectroscopic analysis, outlined the core scaffold of the molecule. However, due to the absence of a crystalline sample suitable for X-ray crystallography, the absolute configuration of the stereocenters remained unconfirmed from these initial spectroscopic studies alone.

Table 1: Spectroscopic Data for this compound

Technique Description
¹H NMR Provides information about the chemical environment of hydrogen atoms.
¹³C NMR Provides information about the carbon skeleton of the molecule.
COSY Reveals proton-proton coupling correlations, indicating adjacent protons.
HSQC Correlates proton signals with their directly attached carbon atoms.
HMBC Shows longer-range correlations between protons and carbons, aiding in piecing together the molecular structure.

Definitive Stereochemical Determination through Synthetic Endeavors

The unambiguous determination of the absolute stereochemistry of this compound was ultimately achieved through the powerful strategy of enantioselective total synthesis. This approach involves the construction of the molecule in the laboratory from simpler, commercially available starting materials, with precise control over the three-dimensional arrangement of its atoms.

Several research groups embarked on the challenging task of synthesizing this compound. The successful total syntheses not only confirmed the proposed connectivity of the molecule but also unequivocally established its absolute stereochemistry. A key aspect of these synthetic efforts was the use of chiral starting materials or the application of asymmetric reactions at critical steps to introduce the desired stereochemistry.

For instance, the enantioselective synthesis reported by the Magauer group and the Nicolaou group provided synthetic samples of this compound. A crucial final step in these endeavors was the comparison of the optical rotation of the synthetic material with that of the naturally occurring compound. Optical rotation is a physical property of chiral molecules that causes them to rotate the plane of polarized light. The direction and magnitude of this rotation are unique to a specific enantiomer.

The fact that the synthetic this compound exhibited an optical rotation that was identical in sign and magnitude to the natural isolate provided the definitive proof of its absolute configuration. This successful outcome of the synthetic campaigns not only solidified the structural assignment of this compound but also showcased the remarkable capabilities of modern organic synthesis in solving complex structural problems.

Biosynthetic Pathways and Proposed Mechanistic Origins of + Echinopine a

Postulated Biosynthetic Cascade from Precursor Terpenoids

The biosynthesis of terpenoids, a vast class of natural products, originates from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govlibretexts.org These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govresearchgate.net The MVA pathway typically yields sesquiterpenes (C15) and triterpenes (C30), while the MEP pathway is the primary source for monoterpenes (C10) and diterpenes (C20). nih.govlibretexts.org

For (+)-Echinopine A, a sesquiterpenoid, the proposed biosynthetic journey commences with the head-to-tail condensation of IPP and DMAPP, catalyzed by terpene synthase enzymes, to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15). nih.gov It is from FPP that the complex carbocyclic skeleton of this compound is believed to be constructed through a series of intricate cyclizations and rearrangements. While the precise enzymatic machinery has not been fully elucidated, the isolation of other sesquiterpenoids from the same plant source, Echinops spinosus, provides clues to potential common intermediates and biosynthetic relationships. pitt.edursc.org

Table 1: Key Precursor Terpenoids in the Postulated Biosynthesis of this compound

Compound NameChemical FormulaRole in Biosynthesis
Isopentenyl Diphosphate (IPP)C5H12O7P2Fundamental five-carbon building block. nih.govlibretexts.org
Dimethylallyl Diphosphate (DMAPP)C5H12O7P2Isomer of IPP, also a fundamental building block. nih.govlibretexts.org
Geranyl Pyrophosphate (GPP)C10H20O7P2C10 intermediate formed from IPP and DMAPP. nih.gov
Farnesyl Pyrophosphate (FPP)C15H28O7P2C15 precursor to sesquiterpenoids. nih.gov

Enzymatic and Rearrangement Hypotheses for the Echinopane Core Formation

The formation of the distinctive echinopane core is hypothesized to involve a series of remarkable enzymatic transformations and skeletal rearrangements. researchgate.net Nature's terpene cyclase enzymes are known to convert linear precursors into complex polycyclic structures. researchgate.net The proposed mechanism for this compound likely involves an initial cyclization of FPP to form a bicyclic or tricyclic intermediate.

A key proposed step in the late-stage formation of the [3.5.5.7] tetracyclic system is an intramolecular cyclopropanation. figshare.comacs.orgnih.gov This type of reaction, where a new three-membered ring is formed within a molecule, is a powerful tool for building molecular complexity. It is believed that a specific enzyme, possibly a cytochrome P450 monooxygenase or a related enzyme, catalyzes this transformation. Such enzymes are known to perform a wide array of oxidative and rearrangement reactions in terpenoid biosynthesis. beilstein-journals.org The proposed biosynthetic pathway suggests a ring-forming sequence that could be generalized as [5/7] → [3/5/5/7], where a bicyclic or related intermediate undergoes this crucial cyclopropanation to forge the final tetracyclic core. figshare.comacs.orgnih.gov

Further complexity is introduced by potential rearrangement cascades. For instance, Wagner-Meerwein-type shifts, common in terpene biosynthesis, could play a role in sculpting the carbon skeleton. beilstein-journals.org These rearrangements involve the migration of an alkyl or aryl group to an adjacent carbocation, leading to a more stable structure. While the exact sequence of events remains a topic of investigation, the combination of enzymatic cyclizations and intricate rearrangements is thought to be responsible for the unique architecture of the echinopane skeleton.

Bioinspired Strategies in Total Synthesis Reflecting Biosynthetic Concepts

The proposed biosynthetic pathway for this compound has served as a significant source of inspiration for chemists undertaking its total synthesis. figshare.comacs.orgnih.govuibk.ac.at The challenge of constructing the highly strained and complex tetracyclic framework has led to the development of innovative synthetic strategies that mimic the proposed steps in nature. acs.org

Several research groups have successfully completed the total synthesis of this compound, and many of these approaches have explicitly drawn from biosynthetic hypotheses. researchgate.netfigshare.comnih.gov A prominent example is the use of a late-stage intramolecular cyclopropanation to construct the three-membered ring, directly mirroring the proposed key step in the biosynthesis. figshare.comacs.orgnih.gov For instance, some syntheses have employed transition-metal-catalyzed reactions, such as those involving rhodium or ruthenium, to effect this transformation. researchgate.netfigshare.comnih.gov These synthetic reactions, while not enzymatic, are designed to achieve the same bond formation that is thought to occur in the natural pathway.

Furthermore, other bioinspired strategies have included the use of ring-expansion reactions, such as the Tiffeneau–Demjanov ring expansion, to construct the seven-membered ring of the echinopane core. thieme-connect.comthieme-connect.com This approach, while not a direct mimicry of a specific enzymatic step, reflects the general principle of skeletal rearrangement that is prevalent in terpenoid biosynthesis. The development of these bioinspired synthetic routes not only provides access to this compound for further study but also serves to validate and refine the proposed biosynthetic pathways. rsc.org The successful application of these strategies underscores the power of using nature's blueprint to guide the logic of chemical synthesis.

Comprehensive Analysis of Total Synthesis Strategies for + Echinopine a

Overview of Key Synthetic Approaches and Their Strategic Divergences

Since its isolation, the novel structure of (+)-Echinopine A has spurred the development of several distinct total synthesis strategies. researchgate.net These approaches can be broadly categorized, with the first being the Magauer-Mulzer-Tiefenbacher paradigm, which established the initial successful route. researchgate.net Subsequent syntheses have often been inspired by biosynthetic proposals, employing different ring-forming sequences and strategic bond disconnections. researchgate.netresearchgate.net

A significant divergence in strategy is seen in the approaches to constructing the core skeleton. Some methods, like the initial synthesis, construct the rings in a stepwise fashion, while others employ cascading reactions to form multiple rings in a more convergent manner. researchgate.netfigshare.com For instance, transition-metal-mediated cycloisomerizations have emerged as a powerful tool, enabling different pathways to the echinopane skeleton. researchgate.netfigshare.com The timing and method of introducing the challenging cyclopropane (B1198618) ring also represent a key point of strategic variation among the reported syntheses. researchgate.netnih.gov

Synthetic Approach Key Features Reference
Magauer-Mulzer-Tiefenbacher (2009)First enantioselective total synthesis; intermolecular cyclopropanation; ring-closing metathesis for the 7-membered ring. researchgate.net
Nicolaou-Chen (2010)Involves intramolecular rhodium-catalyzed cyclopropanation and a samarium diiodide-mediated ring closure. nih.gov
Chen (2011)Utilizes two transition-metal-mediated ene-yne cycloisomerizations. researchgate.netfigshare.com

Early Enantioselective Total Synthesis: The Magauer-Mulzer-Tiefenbacher Paradigm (2009)

The first successful enantioselective total synthesis of this compound was reported in 2009 by the collaborative efforts of the Magauer, Mulzer, and Tiefenbacher groups. researchgate.netnih.gov This landmark achievement not only confirmed the proposed structure of the natural product but also established its absolute stereochemistry. nih.gov

Strategic Disconnections and Key Carbon-Carbon Bond Formations

The synthesis commenced with a known bicyclo[3.3.0]octane derivative, strategically disconnecting the tetracyclic target to simplify its complex structure. A key C-C bond formation involved a Myers' thieme-connect.comthieme-connect.com-sigmatropic rearrangement, which stereoselectively installed the vinyl group on the concave face of the bicyclo[3.3.0]octane core. nih.govthieme-connect.com Another critical step was the formation of the seven-membered ring, which was achieved through a ring-closing metathesis (RCM) reaction. researchgate.netthieme-connect.com The final cyclopropane ring was introduced via an intermolecular cyclopropanation. researchgate.net

Stereocontrol Elements and Challenging Ring Annulations (e.g., Ring-Closing Metathesis, Cyclopropanation)

A significant challenge in the synthesis was the construction of the highly strained seven-membered ring. This was overcome by employing a ring-closing metathesis (RCM) reaction, a powerful method for the formation of medium and large-sized rings. researchgate.netthieme-connect.com The stereochemistry of the substituent at the C7 position was controlled by epimerization under basic conditions to achieve the desired concave face orientation. nih.gov The synthesis also featured an intermolecular cyclopropanation to form the three-membered ring. researchgate.net An intramolecular rhodium-catalyzed cyclopropanation was also a key feature in a separate synthesis approach. nih.gov

Reaction Purpose Catalyst/Reagent
Myers' thieme-connect.comthieme-connect.com-sigmatropic rearrangementStereoselective installation of the vinyl group-
Ring-Closing Metathesis (RCM)Formation of the seven-membered ringGrubbs II catalyst
Intermolecular CyclopropanationFormation of the cyclopropane ringDiazomethane

Control over Quaternary Stereocenters and Unique Functional Group Transformations

The synthesis of this compound requires the precise construction of two quaternary stereocenters, a notoriously difficult task in organic synthesis due to steric hindrance. nih.gov The Magauer-Mulzer-Tiefenbacher synthesis addressed this challenge through its carefully planned sequence of reactions that built the stereocenters into the rigid bicyclic framework early on. One of the unique functional group transformations in this synthesis was an unusual C2-homologation of a vinyltriflate using a ketene (B1206846) silyl (B83357) acetal. nih.gov

Transition-Metal-Mediated Approaches to the Echinopane Skeleton

Subsequent to the initial synthesis, other research groups have explored the use of transition-metal catalysis to access the echinopane skeleton, offering alternative and sometimes more efficient routes. researchgate.netorganic-chemistry.org

Palladium-Catalyzed Ene-yne Cycloisomerization Strategies

The Chen group, for instance, developed a strategy that hinges on two transition-metal-mediated ene-yne cycloisomerizations. researchgate.netfigshare.com A notable transformation in their approach is a palladium-catalyzed ene-yne cycloisomerization that cascades into an intramolecular Diels-Alder reaction, streamlining the synthesis of a key tricyclic intermediate. figshare.comnih.gov These cycloisomerization reactions are powerful, atom-economical methods for constructing complex cyclic systems from linear precursors. nih.govsioc-journal.cn The choice of catalyst and reaction conditions can influence the reaction pathway, allowing for divergent synthesis of different ring systems from similar starting materials. rsc.org

Catalyst System Transformation Outcome
Palladium(0)Ene-yne cycloisomerization/intramolecular Diels-Alder cascadeStreamlined synthesis of a key tricyclic ketone intermediate
Ruthenium catalystEne-yne cycloisomerization/cyclopropanationMimics the proposed biosynthetic pathway for the final ring formation

Ruthenium-Catalyzed Cyclizations and Cyclopropanations

Ruthenium catalysts have played a important role in the synthesis of this compound, particularly in the formation of its characteristic seven-membered ring and cyclopropane moiety.

In one bio-inspired approach, a ruthenium-catalyzed ene-yne cycloisomerization/cyclopropanation cascade was employed to construct the [3.5.5.7] tetracyclic core from a [5.7] bicyclic precursor. researchgate.netfigshare.comnih.gov This strategy mimics the proposed biosynthetic pathway. researchgate.net Specifically, propargyl alcohols have been utilized as β-oxocarbene precursors in the presence of a ruthenium(II) complex, leading to the cyclopropanation of unactivated olefins through redox isomerization. researchgate.net This method highlights the unique reactivity of propargyl alcohols in forming the strained cyclopropane ring. researchgate.net

Another key application of ruthenium catalysis in echinopine synthesis is the ring-closing metathesis (RCM) to form the seven-membered ring. researchgate.netacs.orgacs.org This reaction has proven effective for creating medium and large-sized rings that are often challenging to synthesize via traditional methods. researchgate.net The first total synthesis of this compound and B utilized RCM to close the highly strained seven-membered ring. acs.orgacs.orgnih.gov

Intramolecular Diels-Alder Cascades in Polycyclic Construction

The intramolecular Diels-Alder (IMDA) reaction has been a powerful tool for assembling the polycyclic framework of this compound. organic-chemistry.org

One notable strategy involved a one-pot, two-stage reaction sequence beginning with a palladium-catalyzed enyne cycloisomerization, which upon heating, led to a subsequent intramolecular Diels-Alder reaction. frontiersin.orgnih.gov This cascade process efficiently constructed a 5/6/7-fused tricyclic intermediate. frontiersin.orgnih.gov In a formal synthesis by Chen's group, a Pd-catalyzed cycloisomerization of an enyne precursor generated a diene, which then underwent an intramolecular Diels-Alder cycloaddition. organic-chemistry.orgpitt.edu This key step established the relative configuration of two of the three ternary stereocenters in the molecule. organic-chemistry.org

Further modifications to this strategy have led to a more streamlined synthesis of a key tricyclic ketone intermediate through a Pd-catalyzed enyne cycloisomerization/intramolecular Diels-Alder cascade. researchgate.netfigshare.comnih.gov This approach underscores the efficiency of cascade reactions in rapidly building molecular complexity from simpler starting materials. rsc.org

Formal Synthesis Routes and Methodological Innovations

Formal syntheses of this compound have provided alternative and often more concise routes to key intermediates, showcasing innovative synthetic methodologies.

Photochemical Cycloaddition Strategies

A concise formal synthesis of echinopines A and B was developed utilizing a chromium(0)-promoted photochemical [6π + 2π] cycloaddition. nih.govfigshare.com This step, followed by a radical cyclization, successfully assembled a key [5.5.7] tricyclic intermediate that had been previously used in other total syntheses of the natural products. nih.govfigshare.com This approach highlights the utility of photochemical methods in constructing complex carbocyclic frameworks.

Intramolecular 1,3-Dipolar Cycloaddition and Ring Contraction Methods

An efficient formal synthesis of the echinopine core was achieved through an intramolecular 1,3-dipolar cycloaddition followed by a ring contraction. acs.orgresearchgate.netfigshare.comnih.gov This strategy commenced with the construction of a cis-fused bicyclo[5.3.0]decane ring system. acs.orgresearchgate.netfigshare.comnih.gov A key step involved the "cross-ring" intramolecular 1,3-dipolar cycloaddition of a diazoalkane to an alkene, which proceeded smoothly to form a pyrazoline intermediate in good yield. acs.org The application of this type of cycloaddition in the context of natural product total synthesis is relatively rare. acs.org The subsequent conversion of the pyrazoline to the cyclopropane ring effectively constructed the core structure of the natural product. acs.org

Comparative Evaluation of Synthetic Efficiencies and Stereoselectivities

Synthetic Strategy Key Reactions Overall Yield Number of Steps Key Stereoselective Step & Selectivity Reference(s)
Magauer-Tiefenbacher Total SynthesisMyers' acs.orgacs.org-sigmatropic rearrangement, RCM7%15 (from known ketone)Myers' rearrangement (stereoselective installation of vinyl group) acs.orgacs.orgnih.gov
Nicolaou-Chen Total SynthesisJohnson-Claisen or 2,3-Wittig rearrangement, Rh-catalyzed carbene insertionNot specified>15Rh-catalyzed cyclopropanation (single diastereoisomer) organic-chemistry.org
Chen Formal SynthesisPd-catalyzed enyne cycloisomerization, Intramolecular Diels-AlderNot specifiedNot specifiedIntramolecular Diels-Alder (controlled relative configuration of 2 of 3 ternary centers) organic-chemistry.org
Vanderwal Total Synthesis of Echinopine BConjugate addition, PtCl2-catalyzed enyne cycloisomerizationNot specified~10Conjugate addition (significant diastereocontrol) organic-chemistry.org
Liang Total SynthesisIntramolecular 1,3-dipolar cycloaddition, Ring contraction34% (for key intermediate)Not specifiedIntramolecular 1,3-dipolar cycloaddition (high diastereocontrol) acs.org
Misra/Rigby Formal SynthesisCr(0)-promoted photochemical [6π + 2π] cycloaddition, Radical cyclizationNot specifiedNot specifiedNot specified nih.govfigshare.com

The Nicolaou-Chen synthesis utilized a rhodium-catalyzed carbene insertion to form the cyclopropane and a cyclopentene (B43876) ring as a single diastereoisomer. organic-chemistry.org Vanderwal's synthesis of the related Echinopine B was notable for its brevity and scalability, featuring a highly diastereoselective conjugate addition. organic-chemistry.org

Liang's approach, centered on an intramolecular 1,3-dipolar cycloaddition, proved to be a concise and scalable method for constructing the cis-fused bicyclo[5.3.0]decane core. acs.orgnih.gov Chen's various strategies, employing transition-metal-mediated ene-yne cycloisomerizations in cascade reactions, have demonstrated the power of these methods to rapidly build the complex polycyclic system with good stereocontrol. researchgate.netfigshare.comnih.gov

Each of these synthetic routes offers unique solutions to the challenges posed by the intricate structure of this compound, showcasing the versatility and power of modern synthetic organic chemistry.

Investigations into the Biological Landscape of + Echinopine a

Current Status of Reported Biological Activities of the Isolated Compound

Despite the significant interest from the synthetic chemistry community due to its complex and unique structure, there is a consensus in the scientific literature that no biological activities have been reported for the isolated compound (+)-Echinopine A to date. researchgate.netacs.orgresearchgate.netresearchgate.net Publications detailing the total syntheses of this compound and its stereoisomer, (+)-Echinopine B, explicitly state the lack of reported biological data for these natural products. researchgate.netacs.orgresearchgate.netunivie.ac.at The initial isolation of Echinopine A and B from the roots of Echinops spinosus (also known as Echinops spinosissimus) was focused on the elucidation of their novel chemical structures. researchgate.netacs.org Due to the low availability of the compound from its natural source, comprehensive biological testing has been limited. univie.ac.at

CompoundReported Biological ActivitiesSource(s)
This compoundNone reported researchgate.netacs.orgresearchgate.netresearchgate.netunivie.ac.at

Implications of Structural Complexity for Potential Biological Target Interaction

The structure of this compound is notable for its significant complexity, which has implications for its potential interactions with biological targets. It possesses an unprecedented tetracyclic carbon skeleton with a [3.5.5.7] ring system. researchgate.netacs.orgnih.govorganic-chemistry.org This intricate three-dimensional architecture is a defining feature that has attracted considerable attention from synthetic chemists. researchgate.netorganic-chemistry.org

Key structural features of this compound include:

A unique tetracyclic [3.5.5.7] framework: This complex ring system is rare in natural products and presents a rigid scaffold. acs.orgnih.gov

Five contiguous stereogenic centers: The specific spatial arrangement of these centers contributes to the molecule's distinct shape. acs.org

Two adjacent quaternary carbons: These add to the steric bulk and complexity of the molecule. acs.org

A strained seven-membered ring: The conformation of this ring, which adopts a chair-like form, further defines the molecule's topology. researchgate.netnih.gov

The rigidity and defined three-dimensional shape of such a complex molecule could allow for highly specific and potent interactions with biological macromolecules, such as enzymes and receptors. The unique arrangement of functional groups and stereocenters could fit into specific binding pockets that are not accessible to more flexible or simpler molecules. However, this same structural rigidity could also limit its ability to adapt to a variety of binding sites, potentially explaining the lack of broad biological activity observed so far. The development of concise synthetic routes to the echinopine skeleton could facilitate access to structural analogues for the evaluation of their biological properties. acs.org

Contextual Biological Assessment within Echinops spinosissimus Root Extracts

While the isolated this compound has no reported biological activity, the root extracts of Echinops spinosissimus, from which it is derived, have been shown to possess biological activities, notably antioxidant and antimicrobial effects. mdpi.comresearchgate.net These activities are attributed to a variety of other phytochemicals present in the extract. mdpi.commdpi.com

Studies on the methanolic extracts of E. spinosissimus roots have revealed the presence of a rich mixture of bioactive compounds, including:

Phenolic compounds: These are found in significant quantities, with total phenolic content reported to be as high as 95.31 ± 2.90 mg GAE/g DW. mdpi.comresearchgate.nettorvergata.it

Flavonoids: Compounds such as Apigenin and Kaempferol derivatives are major components. mdpi.comresearchgate.nettorvergata.it

Tannins: Condensed tannins are also present in the extracts. mdpi.comresearchgate.nettorvergata.it

Other bioactive molecules: HPLC and GC-MS analysis have identified various other compounds, including protocatechuic acid, gallic acid, vanillic acid, quercetin, and various fatty acids. mdpi.com

The antioxidant activity of the root extracts has been demonstrated through assays such as DPPH radical scavenging, with reported IC50 values around 7.99 ± 0.28 mg/mL. mdpi.comtorvergata.itfao.org The antimicrobial activity is particularly noted against Gram-negative bacteria like Pseudomonas aeruginosa. mdpi.comresearchgate.net

It is important to note that this compound is a minor metabolite in the root extract, with a reported yield of only 0.12%. researchgate.net Therefore, the observed biological activities of the crude extracts are likely due to the more abundant phenolic and flavonoid compounds rather than this compound itself. This highlights the importance of isolating and testing individual compounds to accurately attribute biological function.

Future Research Avenues in the Chemistry of + Echinopine a

Exploration of Analogue Synthesis for Pharmacological Prospecting

Despite the absence of reported biological activity for (+)-Echinopine A, its unique and rigid three-dimensional structure makes it an intriguing starting point for the generation of novel pharmacophores. The synthesis of analogues, where specific parts of the molecule are systematically altered, is a cornerstone of medicinal chemistry for discovering new therapeutic agents. The synthetic routes established for this compound provide a robust platform for such pharmacological prospecting.

Strategies developed for the total synthesis of other complex natural products, like echinomycin, have demonstrated that late-stage diversification can be a powerful tool for creating a variety of analogues for biological screening. nih.gov Applying this principle to the echinopane skeleton could unlock latent biological activities. For instance, the functional handles incorporated during the various total syntheses, such as esters and ketones, serve as ideal points for modification.

Research into derivatives of echinopsine, a different compound from the same plant genus, has shown that chemical modification can yield compounds with significant biological activities, including antiviral, insecticidal, and fungicidal properties. nih.govnih.gov This provides a proof-of-concept that the chemical space around natural products from Echinops is rich with potential. Future work on this compound could involve:

Modification of the Carboxymethyl Group: The ester functionality is readily converted to amides, carboxylic acids, or alcohols, which could alter the molecule's polarity and ability to interact with biological targets.

Alteration of the Cyclopropane (B1198618) Ring: The strained three-membered ring is a unique structural motif. Analogues could be synthesized where this ring is opened or replaced with other small rings, potentially modulating reactivity and conformation.

Introduction of New Functional Groups: The carbon skeleton could be functionalized with various groups (e.g., hydroxyls, halogens, nitrogen-containing moieties) to explore structure-activity relationships.

The existing synthetic pathways, particularly those that build the complex core in a convergent manner, are well-suited for producing a library of such analogues for high-throughput screening against various disease targets.

Advancements in Stereoselective Synthesis of Echinopane Derivatives

The construction of the complex echinopane skeleton with its five contiguous stereocenters has been a primary focus of synthetic efforts. researchgate.net The development of highly stereoselective reactions has been crucial to the success of these syntheses. Several research groups have contributed unique strategies that have advanced the field of stereoselective synthesis.

The Nicolaou group's synthesis is notable for its use of a rhodium-catalyzed intramolecular cyclopropanation to form the three-membered ring with high stereocontrol. acs.orgnih.govorganic-chemistry.org This key step efficiently constructs the [3.5.5] tricyclic system as a single diastereoisomer. organic-chemistry.org Another critical step was a samarium diiodide-mediated reductive coupling, which formed the seven-membered ring by creating a challenging carbon-carbon bond. organic-chemistry.org

The first total synthesis by Magauer, Mulzer, and Tiefenbacher featured a stereoselective installation of a vinyl group using a Myers' nih.govnih.gov-sigmatropic rearrangement and a ring-closing metathesis (RCM) to form the strained seven-membered ring. researchgate.net More recently, gold(I)-catalyzed alkoxycyclizations of specifically designed enynes have been shown to provide ready access to the core [3.5.5.7] tetracyclic skeleton, showcasing the power of modern transition-metal catalysis. acs.org Vanderwal's approach utilized a platinum(II) chloride-catalyzed cycloisomerization of an enyne to forge the key cyclopropane ring. organic-chemistry.org

These advancements provide a powerful toolkit for constructing the echinopane core and its derivatives with precise control over the spatial arrangement of atoms.

Table 1: Key Stereoselective Reactions in the Synthesis of the Echinopane Skeleton
Synthetic StrategyKey ReactionCatalyst/ReagentTransformation AchievedReference
Nicolaou & Chen (2010)Intramolecular Carbene InsertionRhodium(II) acetateStereoselective formation of the cyclopropane and one of the five-membered rings, creating the [3.5.5] system. acs.orgorganic-chemistry.org
Magauer, Mulzer & Tiefenbacher (2009)Ring-Closing Metathesis (RCM)Grubbs II catalystFormation of the highly strained seven-membered ring. researchgate.net
Vanderwal (2012)Enyne CycloisomerizationPlatinum(II) chlorideFormation of the cyclopropane ring from an enyne precursor. organic-chemistry.org
Chen (2016)Bio-inspired Intramolecular CyclopropanationRuthenium complex [CpRu(PPh3)2Cl]Late-stage skeletal conversion from a [5.7] bicyclic system to the [3.5.5.7] tetracycle. researchgate.net
Liang (2013)Intramolecular Diazoalkane CycloadditionPotassium carbonateFormation of a pyrazoline intermediate which, upon photochemical nitrogen extrusion, yields the cyclopropane. thieme-connect.com

Mechanistic Studies of Challenging Transformations in Echinopine A Synthesis

The synthesis of this compound involves several mechanistically complex and challenging chemical transformations, the study of which provides fundamental insights into chemical reactivity. These investigations are crucial for optimizing existing routes and developing new synthetic methods.

One of the most formidable challenges is the construction of the seven-membered ring. The Nicolaou synthesis accomplished this via a samarium(II) iodide-mediated intramolecular pinacol-type coupling. nih.govorganic-chemistry.org This reaction proceeds through single-electron transfers from SmI₂ to two carbonyl groups, generating a di-radical anion intermediate that cyclizes to form the C-C bond, with the stereochemical outcome dictated by the conformation of the cyclization precursor. organic-chemistry.org

Another mechanistically intriguing reaction is the platinum-catalyzed cyclopropanation reported by Vanderwal. organic-chemistry.org This transformation is proposed to proceed through the formation of a platinum carbene intermediate. organic-chemistry.org This highly reactive species then undergoes a cascade of events, including a likely β-hydride elimination, to furnish the cyclopropane-containing product. organic-chemistry.org

The bio-inspired, late-stage cyclopropanation developed by Chen's group is also of significant mechanistic interest. researchgate.net This ruthenium-catalyzed ene-yne cycloisomerization is believed to follow a pathway that mimics the proposed biosynthesis, involving a skeletal rearrangement from a guaiane-type precursor to the unique echinopane framework. researchgate.netresearchgate.net Similarly, the strategy by Liang and coworkers, involving an intramolecular [3+2] cycloaddition of a diazoalkane followed by photochemical extrusion of N₂, relies on the precise control of pericyclic and photochemical reaction mechanisms to build the strained polycyclic system. thieme-connect.com

Table 2: Mechanistic Insights into Challenging Synthetic Steps
TransformationKey Reagent(s)Proposed Mechanistic PathwaySignificanceReference
Pinacol-type CyclizationSamarium(II) iodide (SmI₂)Radical-anion mediated C-C bond formation between two carbonyls.Formation of the sterically congested seven-membered ring. nih.govorganic-chemistry.org
Enyne Cycloisomerization/CyclopropanationPlatinum(II) chloride (PtCl₂)Formation of a platinum carbene intermediate followed by intramolecular reaction.An alternative, efficient route to the cyclopropane ring. organic-chemistry.org
Intramolecular [3+2] CycloadditionTosylhydrazone, K₂CO₃In-situ formation of a diazo compound, followed by 1,3-dipolar cycloaddition and then photochemical N₂ extrusion.Step-wise construction of the cyclopropane ring via a heterocyclic intermediate. thieme-connect.com
Bio-inspired Skeletal ConversionRuthenium complex, In(OTf)₃Transition-metal-mediated ene-yne cycloisomerization that mimics a proposed biosynthetic rearrangement.A late-stage strategy that confirms a plausible biosynthetic hypothesis. researchgate.net

Q & A

Q. What experimental techniques are critical for structural elucidation of (+)-Echinopine A, given its complex [3/5/5/7] carbon framework?

The structural determination of this compound relies on spectroscopic methods (NMR, MS) and X-ray crystallography . For example, Shi and Kiyota’s original isolation study used 2D NMR (COSY, HMBC, NOESY) to assign stereochemistry, while single-crystal X-ray diffraction confirmed the absolute configuration of the synthesized compound . Researchers should prioritize high-resolution NMR to resolve overlapping signals in crowded spectral regions and employ computational modeling (e.g., DFT calculations) to validate proposed conformers.

Q. How can researchers design a synthetic route for this compound that addresses its bicyclic and cyclopropane motifs?

Key strategies include ring-closing metathesis (RCM) for seven-membered ring formation and cyclopropanation via carbene insertion or radical-mediated pathways. For instance, Nicolaou and Chen’s synthesis utilized SmI₂-mediated cyclization to forge the cycloheptane ring, while Vanderwal’s approach employed PtCl₂-catalyzed cycloisomerization to assemble the tetracyclic core . Beginners should reference retrosynthetic analyses from published routes to identify disconnections (e.g., [3/5/5/7] fragmentation) and prioritize steps with established stereocontrol.

Q. What biosynthetic hypotheses exist for the unique skeleton of this compound, and how can they guide synthetic efforts?

The proposed biosynthesis involves C11→C13 rearrangement of a guaiane precursor, followed by C15–C13 and C13–C4 bond formations . Researchers can mimic this pathway using biomimetic reactions, such as acid-catalyzed rearrangements or oxidative coupling. For example, Liang’s synthesis leveraged a bio-inspired 1,3-dipolar cycloaddition to construct the cyclopropane moiety . Validating these hypotheses requires isotopic labeling (e.g., ¹³C tracking) to trace carbon migration during key steps.

Advanced Research Questions

Q. How can contradictory stereochemical outcomes in this compound synthesis be resolved, particularly in conjugate addition and cycloisomerization steps?

Vanderwal’s synthesis encountered stereochemical ambiguity during the cuprate addition to cycloheptenone, where NMR could not fully distinguish diastereomers . To address this, researchers should employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) for enantiocontrol. Alternatively, vibrational circular dichroism (VCD) or Mosher ester analysis can clarify configurations post-synthesis. Contradictions in cycloisomerization stereoselectivity (e.g., PtCl₂ vs. Au catalysts) warrant systematic solvent and ligand screening .

Q. What methodologies are effective for reconciling low yields in key steps like annulation or radical cyclization during this compound synthesis?

Low yields in annulation (e.g., 25–40% in Vanderwal’s bicyclo[5.3.0]decane formation) often stem from competing pathways . Optimizing reaction conditions (temperature, Lewis acid additives) and switching to flow chemistry can improve efficiency. For radical cyclizations (e.g., Misra’s [6π+2π] cycloaddition), slow reagent addition and stabilizing solvents (e.g., benzene) enhance selectivity . Researchers should also consider alternative disconnections; Magauer’s formal synthesis bypassed low-yield steps via photolytic ring contraction .

Q. How do different synthetic routes to this compound compare in scalability and functional group compatibility, and what trade-offs exist?

Comparative analysis of five total syntheses reveals trade-offs:

  • Nicolaou-Chen’s route (15 steps) prioritizes modularity but uses hazardous SmI₂ .
  • Vanderwal’s approach (18 steps) achieves high stereocontrol but struggles with scalability due to PtCl₂ dependency .
  • Misra’s formal synthesis (5 steps) excels in brevity but lacks a late-stage oxidation handle for diversification . Researchers must balance step count, atom economy, and orthogonal protecting group strategies. Quantitative metrics (e.g., step economy, overall yield) should guide route selection.

Q. What strategies can validate the reproducibility of this compound syntheses, given discrepancies in reported yields and intermediate stability?

Reproducibility requires detailed experimental protocols , including:

  • Precise temperature/pH control for acid-sensitive intermediates (e.g., enol ethers in Liang’s synthesis) .
  • Strict inert atmosphere for radical steps (e.g., Bu₃SnH in Misra’s cyclization) .
  • Transparent reporting of side products (e.g., epimerization during Ohira-Bestmann alkynylation) . Cross-validation via independent replication studies and open-source data sharing (e.g., Supplementary Information repositories) is critical .

How can computational tools (e.g., DFT, MD simulations) address unresolved questions about this compound’s reactivity and biosynthetic enzymology?

Density functional theory (DFT) can model transition states for contentious steps (e.g., cyclopropanation energetics) and predict NMR shifts to resolve stereochemical ambiguities . Molecular dynamics (MD) simulations may elucidate enzyme-substrate interactions in the proposed C11→C13 rearrangement, guiding mutagenesis studies in hypothetical biosynthetic enzymes. Collaborative efforts between synthetic and computational labs are essential to validate these models .

Hypothesis-Driven and Exploratory Questions

Q. What experimental evidence supports or refutes the hypothesized guaiane-derived biosynthesis of this compound?

While isotopic feeding studies are absent, structural analogy to guaiane sesquiterpenes (e.g., artemisinin) and synthetic mimicry of rearrangement steps (e.g., acid-induced Wagner-Meerwein shifts) provide indirect support . To test this hypothesis, researchers could express putative cytochrome P450 oxidases from Echinops spinosus in heterologous hosts (e.g., E. coli) and track precursor conversion via LC-MS/MS .

Q. How can this compound’s biological activity be systematically explored, given limited reported data?

Prioritize target-agnostic assays (e.g., phenotypic screening in cancer cell lines, antimicrobial panels) and targeted approaches based on structural analogs (e.g., sesquiterpenes with anti-inflammatory activity). Structure-activity relationship (SAR) studies require synthetic derivatives with modifications to the cyclopropane or carboxylate groups . Collaborations with pharmacology labs can leverage high-throughput screening and molecular docking against therapeutic targets (e.g., NF-κB, COX-2) .

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